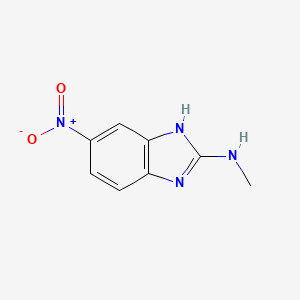

N-methyl-6-nitro-1H-benzimidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-6-nitro-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-9-8-10-6-3-2-5(12(13)14)4-7(6)11-8/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUWEALGQIHLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50835480 | |

| Record name | N-Methyl-6-nitro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50835480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832102-61-1 | |

| Record name | N-Methyl-6-nitro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50835480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl 6 Nitro 1h Benzimidazol 2 Amine and Its Analogs

Established Synthetic Pathways for N-methyl-6-nitro-1H-benzimidazol-2-amine

The traditional synthesis of this compound is typically not a single reaction but a sequence of steps. The order of these steps—cyclization, nitration, and methylation—can be varied to optimize yield and purity. The most common strategies involve either building the benzimidazole (B57391) ring from a pre-functionalized benzene (B151609) derivative or adding the necessary functional groups to the benzimidazole core.

A foundational method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) (OPD) with a one-carbon (C1) source. chemmethod.com While formic acid is a classic reagent for producing benzimidazoles unsubstituted at the 2-position, the synthesis of a 2-amino derivative requires a different C1 source. chemmethod.comresearchgate.net For the specific synthesis of 6-nitro-1H-benzimidazol-2-amine, the key precursor is 4-nitro-o-phenylenediamine (B140028). This starting material is reacted with cyanogen (B1215507) bromide (BrCN). The reaction proceeds via a cyclization mechanism where the diamine condenses with the cyanogen bromide to form the 2-amino-benzimidazole ring structure directly. researchgate.netnih.govnih.gov Another related reagent is cyanamide, which can also react with o-phenylenediamines to yield 2-aminobenzimidazoles, although sometimes with lower yields. researchgate.netgoogle.com

The general pathway starting from the substituted diamine is often preferred as it provides better control over the position of the nitro group, directly yielding the 6-nitro isomer.

The cyclization of an o-phenylenediamine derivative is the cornerstone of benzimidazole synthesis. The Phillips condensation, which involves heating an OPD with a carboxylic acid or its derivative at high temperatures, is a well-known method, though it is not directly applicable for introducing a 2-amino group. researchgate.net

For the synthesis of 2-aminobenzimidazoles, the most direct cyclization strategy involves the reaction of an OPD with reagents like cyanogen bromide or cyanamide. nih.govresearchgate.net Specifically, the synthesis of the intermediate 6-nitro-1H-benzimidazol-2-amine is effectively achieved by treating 4-nitro-1,2-phenylenediamine with cyanogen bromide in a suitable solvent mixture, such as diglyme/water, at elevated temperatures. nih.gov An alternative approach involves the cyclodesulfurization of a thiourea (B124793) precursor, which can be formed from an OPD and an isothiocyanate. This method requires a desulfurization agent like mercury (II) oxide or methyl iodide to facilitate the ring closure. symbiosisonlinepublishing.com

The nitro group on the benzimidazole ring can be introduced in two primary ways: by nitrating a pre-formed benzimidazole ring or by using a nitrated starting material for the cyclization.

Direct Nitration of the Benzimidazole Core: The direct nitration of benzimidazole itself with a mixture of nitric acid and sulfuric acid typically results in the formation of 5(6)-nitrobenzimidazole as the major product, along with the 4(7)-nitro isomer. researchgate.net Similarly, nitration of 1-methylbenzimidazole (B167850) yields 1-methyl-5-nitrobenzimidazole. researchgate.net While feasible, this approach often leads to challenges in separating the resulting isomers. Nitration of benzimidazolone in concentrated sulfuric acid can also be used, but may produce dinitro derivatives if conditions are not carefully controlled. google.com

Cyclization of a Nitrated Precursor: A more regioselective method involves starting the synthesis with an already nitrated precursor. The use of 4-nitro-o-phenylenediamine (also known as 1,2-diamino-4-nitrobenzene) is a common and effective strategy. chemicalbook.comorgsyn.org Reacting this compound with cyanogen bromide directly yields 6-nitro-1H-benzimidazol-2-amine, avoiding the formation of other isomers and simplifying purification. nih.gov This precursor can be synthesized by the partial reduction of 2,4-dinitroaniline. orgsyn.org

The final step in the synthesis is the introduction of a methyl group onto one of the nitrogen atoms of the benzimidazole ring. Starting with 6-nitro-1H-benzimidazol-2-amine, N-methylation can be accomplished using a methylating agent such as methyl iodide (MeI). nih.gov

The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, making it nucleophilic. However, the methylation of 2-aminobenzimidazole (B67599) can be complex. Since there are three potential sites for methylation (the two ring nitrogens and the exocyclic amino group), the reaction can yield a mixture of products, including the 1-methyl isomer, the 3-methyl isomer (which is often the same due to tautomerism), and dimethylated salts. nih.gov Careful control of stoichiometry and reaction conditions is crucial to selectively obtain the desired this compound. The reaction of 2-aminobenzimidazole with one molar equivalent of MeI can result in a mixture, while using two equivalents can lead to the dimethylated product. nih.gov

Novel and Green Synthetic Approaches for this compound

In recent years, significant effort has been directed towards developing more environmentally friendly and efficient methods for benzimidazole synthesis. These "green" approaches often focus on the use of novel catalysts, milder reaction conditions, and less hazardous solvents.

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and reduce waste. A variety of catalytic systems have been developed for the synthesis of the benzimidazole core, which could be adapted for preparing the precursors to this compound. These methods typically involve the condensation of an o-phenylenediamine with an aldehyde or another C1 source. rsc.orgsemanticscholar.org

Key features of these green methods include:

Use of Water as a Solvent: Performing reactions in water is a key aspect of green chemistry. Catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) have been shown to be effective in water for the synthesis of benzimidazole derivatives. beilstein-journals.org

Mild Reaction Conditions: Many novel catalysts allow reactions to proceed at room temperature, reducing energy consumption. nih.gov Copper(II)-loaded alginate hydrogel beads, for example, catalyze benzimidazole synthesis efficiently at room temperature in a water-ethanol solvent system, with high yields and short reaction times. nih.gov

Recyclable Catalysts: The development of heterogeneous or recyclable catalysts is a major focus. These include zinc-boron nitride, nih.gov nano-Ni(II)/Y zeolite, rsc.org and various magnetic nanoparticles, which can be easily recovered and reused. semanticscholar.org

Biocatalysis: Enzymes are being explored as catalysts for organic transformations. Catalase, a common enzyme, has been used for the synthesis of benzazoles through cyclocondensation in water, offering a sustainable and rapid protocol. nih.gov

Novel C1 Sources: Innovative approaches have utilized carbon dioxide (CO₂) as a renewable C1 source for the cyclization of o-phenylenediamines, using catalysts such as B(C₆F₅)₃ or ruthenium complexes. rsc.orgacs.org

The table below summarizes various green catalytic methods for benzimidazole synthesis.

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Er(OTf)₃ | o-Phenylenediamine, Aldehydes | Water, 1°C, 5 min | Up to 85% | beilstein-journals.org |

| Cu(II)-Alginate Beads | o-Phenylenediamine, Aldehydes | Water-Ethanol, RT, <1 h | 70-94% | nih.gov |

| Zinc-Boron Nitride (Zn-BNT) | o-Phenylenediamine, Aldehydes | Acetonitrile, Microwave, 15 min | High | nih.gov |

| B(C₆F₅)₃ | o-Phenylenediamines, CO₂ | Hydrosilane, Convenient Conditions | High | acs.org |

| Catalase | o-Phenylenediamine, Aldehydes | Water, RT | Excellent | nih.gov |

| Nano-Ni(II)/Y Zeolite | o-Phenylenediamines, Aldehydes/Orthoesters | Solvent-free | Good to Excellent | rsc.orgnih.gov |

Microwave-Assisted Synthesis Protocols

The use of microwave irradiation has become a cornerstone in modern organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and enhanced product purity. rjptonline.orgrsc.org This technology is particularly effective for the synthesis of heterocyclic compounds like benzimidazoles. jocpr.com

The synthesis of 6-nitro-1H-benzimidazole derivatives has been successfully achieved using microwave-assisted methods. nih.govsemanticscholar.org Typically, these syntheses involve the condensation of a 4-nitro-o-phenylenediamine with various aldehydes or their equivalents. For instance, a series of 6-nitro-1H-benzimidazole derivatives were prepared by condensing 4-nitro-o-phenylenediamine with substituted aromatic aldehydes. nih.govsemanticscholar.org The subsequent N-alkylation to introduce the methyl group can also be accelerated by microwave heating. nih.govsemanticscholar.org

Research has demonstrated that microwave-assisted synthesis is a green chemical method that is not only faster but also more efficient. jocpr.comnih.gov In a comparative study, the synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives showed a significant increase in yield (from 7% to 22% higher) and a drastic reduction in reaction time (from 6–12 hours to 10–15 minutes) compared to conventional reflux methods. nih.govsemanticscholar.org Similarly, other nitro-benzimidazole derivatives have been synthesized under microwave irradiation at temperatures around 120-130°C for as little as 8-10 minutes. ajol.info

| Derivative Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Nitro-1H-benzimidazoles | Conventional Heating | 6 - 12 hours | Moderate | nih.gov |

| 6-Nitro-1H-benzimidazoles | Microwave Irradiation | 10 - 15 minutes | Moderate to Excellent (up to 99%) | nih.gov |

| N-Substituted 6-Nitro-1H-benzimidazoles | Conventional Heating (Reflux) | Not Specified | 26 - 43% | semanticscholar.orgrsc.org |

| N-Substituted 6-Nitro-1H-benzimidazoles | Microwave Irradiation | Not Specified | 40 - 50% | semanticscholar.orgrsc.org |

| 5(6)-Nitro-1H-benzimidazole Hydrazides | Microwave Irradiation | 8 minutes | Not Specified | ajol.info |

Exploration of Sustainable Solvents and Reagents

In line with the principles of green chemistry, significant efforts have been made to develop sustainable synthetic routes for benzimidazole derivatives. mdpi.com These methods aim to reduce the reliance on hazardous organic solvents, expensive reagents, and harsh reaction conditions that have traditionally characterized their synthesis. jksus.org

One prominent approach is the use of environmentally benign solvents. Water has been employed as a solvent for the chemoselective synthesis of 1,2-disubstituted benzimidazoles. rjptonline.org Polyethylene glycol (PEG), specifically PEG-400, has also been utilized as a green solvent, often in conjunction with catalysts like ceric ammonium (B1175870) nitrate, providing good yields and allowing for the recovery and reuse of the solvent. chemmethod.com

Deep eutectic solvents (DES), such as those formed from choline (B1196258) chloride and glycerol (B35011) or ZrOCl₂·8H₂O and urea (B33335), have emerged as highly effective and recyclable media and catalysts for benzimidazole synthesis. nih.govresearchgate.net These solvents offer advantages in terms of high product yields and simple reaction procedures. researchgate.net

Solvent-free reactions represent another key strategy for sustainable synthesis. eprajournals.com Methods involving the simple grinding of reactants, such as o-phenylenediamine derivatives and other precursors, at ambient temperature have been reported to furnish benzimidazoles in good yields within minutes. jksus.org The use of recyclable and mild catalysts like ammonium chloride further enhances the economic and environmental viability of these processes. chemmethod.com

| Sustainable Approach | Solvent/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Green Solvents | Water | Environmentally benign, readily available. | rjptonline.org |

| Green Solvents | Polyethylene Glycol (PEG) | Recyclable, suitable for bulk applications. | chemmethod.com |

| Green Solvents & Catalysts | Deep Eutectic Solvents (DES) | Acts as both solvent and catalyst, recyclable, high yields. | nih.govresearchgate.net |

| Solvent-Free Synthesis | Mechanical Grinding | Reduces solvent waste, rapid reaction times, ambient temperature. | jksus.org |

| Green Reagents | Ammonium Chloride | Economical and green catalyst. | chemmethod.com |

Chemical Modifications and Derivatization of this compound

The N-methyl-6-nitro-1H-benzimidazole scaffold is a versatile platform for chemical modification, allowing for derivatization at multiple sites to generate a library of analogs with diverse properties.

Functionalization at the Amine Position (N-methyl)

The nitrogen at the N-1 position of the benzimidazole ring is a common site for functionalization. The synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives is typically achieved by reacting the parent 6-nitro-1H-benzimidazole with various substituted halides in the presence of a base like potassium carbonate. semanticscholar.orgrsc.org This method allows for the introduction of a wide array of substituents, not just a methyl group.

A notable example of N-1 functionalization is the Mannich reaction. Researchers have successfully reacted 6-nitro-1H-benzimidazole derivatives with formaldehyde (B43269) and various secondary amines (such as piperidine, morpholine, and N-methyl piperazine) to yield the corresponding N-1-aminomethyl analogs. researchgate.net This reaction provides a straightforward route to introduce more complex and functionalized side chains at the nitrogen position. The synthesis of 1-(2-methyl-1,4-benzodioxane)benzimidazole and its subsequent alkylation to form benzimidazolium salts also highlights the reactivity of the N-1 position for creating elaborate structures. biointerfaceresearch.com

| Reaction Type | Reagents | N-1 Substituent Introduced | Reference |

|---|---|---|---|

| N-Alkylation | Substituted Halides / K₂CO₃ | Alkyl, Benzyl (B1604629), other functionalized chains | semanticscholar.orgrsc.org |

| Mannich Reaction | Formaldehyde / Secondary Amine (e.g., Morpholine) | Aminomethyl groups (e.g., Morpholinomethyl) | researchgate.net |

| N-Arylation/Alkylation | 2-bromomethyl-1,4-benzodioxane | (2-methyl-1,4-benzodioxane)methyl | biointerfaceresearch.com |

Transformations of the Nitro Moiety (e.g., Reduction to Amino)

The nitro group on the benzimidazole ring is a key functional handle that can be readily transformed into other groups, most commonly an amino group. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic chemistry. masterorganicchemistry.comwikipedia.org

This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which significantly alters the electronic properties of the molecule. masterorganicchemistry.com Several methods are effective for the reduction of the nitro group on the benzimidazole scaffold:

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) with a source of hydrogen is a common and clean method. masterorganicchemistry.comwikipedia.org

Metal-Acid Reduction: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and robust method for this reduction. masterorganicchemistry.com

Other Reagents: Zinc dust with ammonium chloride can be used to reduce nitro compounds to hydroxylamines, which can be an intermediate or the final product depending on the conditions. wikipedia.org

For example, 5-amino-2-(p-bromophenyl)-1-ethylbenzimidazol was successfully synthesized from its 5-nitro precursor, demonstrating the feasibility of this transformation on complex benzimidazole derivatives. researchgate.net The resulting amino group can then serve as a point for further derivatization, such as the formation of amides or Schiff bases.

| Reagent System | Product | Reference |

|---|---|---|

| H₂ / Raney Ni, PtO₂, or Pd/C | Amine (-NH₂) | masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn with HCl | Amine (-NH₂) | masterorganicchemistry.com |

| Zn dust with NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | wikipedia.org |

Electrophilic and Nucleophilic Substitutions on the Benzimidazole Ring

Further substitution on the aromatic portion of the benzimidazole ring is governed by the electronic effects of the existing substituents.

Nucleophilic Substitution: The electron-deficient nature of the nitro-substituted benzimidazole ring makes it a candidate for nucleophilic aromatic substitution (SₙAr). Specifically, the nitro group itself can sometimes act as a leaving group when attacked by a potent nucleophile. acs.org Studies on 2-(2-nitrophenyl)-1H-benzimidazoles have shown that the nitro group can be displaced by an intramolecular nucleophile under mild conditions. nih.gov This suggests that the 6-nitro group of this compound could potentially be substituted by strong nucleophiles, providing a pathway to introduce a different class of functional groups at the C-6 position.

Synthesis of Conjugates and Hybrid Molecules

The N-methyl-6-nitro-1H-benzimidazole framework serves as a valuable scaffold for the construction of more complex molecular hybrids and conjugates. This strategy involves linking the benzimidazole core to other pharmacologically active moieties to create new chemical entities.

Several types of hybrid molecules based on the nitrobenzimidazole structure have been reported:

Pyrazole Hybrids: Benzimidazole-pyrazole hybrids have been designed and synthesized, combining the structural features of both heterocyclic systems. nih.gov

Oxindole Conjugates: Researchers have prepared 2,6-disubstituted benzimidazole–oxindole conjugates, linking the two scaffolds to explore their combined properties. rsc.org

Acetamide Conjugates: N-arylacetamides have been attached to the N-1 position of the 5(6)-nitro-1H-benzimidazol-2-amine core, effectively creating amide-linked conjugates. nih.gov

Complex Heterocyclic Assemblies: In a sophisticated example, the N-1 position of a 6-nitro-1H-benzimidazole was used as an anchor point to attach a complex nih.govresearchgate.neteprajournals.comdioxaphosphepino[5,6-c]pyrazole moiety through a methyl linker, demonstrating the synthesis of highly elaborate hybrid structures. researchgate.net

These examples underscore the utility of the nitrobenzimidazole scaffold in medicinal chemistry for developing novel molecular architectures by combining it with other diverse chemical frameworks.

Advanced Structural Elucidation and Spectroscopic Analysis of N Methyl 6 Nitro 1h Benzimidazol 2 Amine

Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides a powerful, non-destructive means to probe the molecular structure of a compound. By analyzing the interaction of infrared radiation or laser light with the molecule, information regarding the presence of specific functional groups and the nature of chemical bonds can be obtained. For N-methyl-6-nitro-1H-benzimidazol-2-amine, both FT-IR and Raman spectroscopy offer complementary information to build a detailed picture of its vibrational landscape.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

The FT-IR spectrum of a compound like this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (NH2) and the secondary amine within the imidazole (B134444) ring are expected to appear in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring are typically observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the N-methyl group would be found in the 2950-2850 cm⁻¹ range.

Crucially, the nitro group (NO₂) exhibits strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated to appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. researchgate.net The C=N stretching vibration of the imidazole ring is expected in the 1630-1580 cm⁻¹ region. Furthermore, C-N stretching vibrations and various in-plane and out-of-plane bending vibrations of the aromatic ring and its substituents would populate the fingerprint region of the spectrum (below 1500 cm⁻¹).

Based on the analysis of 1-methyl-6-nitro-1H-benzimidazole, the following table outlines the expected FT-IR vibrational frequencies and their assignments for this compound. researchgate.net

| Frequency (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amine and imidazole) |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (N-CH₃) |

| ~1620 | C=N stretching |

| ~1530 | Asymmetric NO₂ stretching |

| ~1340 | Symmetric NO₂ stretching |

| ~1450 | C-H bending (CH₃) |

| ~890 | C-H out-of-plane bending |

| ~830 | C-H out-of-plane bending |

| ~750 | C-H out-of-plane bending |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While strong IR bands arise from vibrations that cause a change in the dipole moment, strong Raman bands are associated with vibrations that lead to a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar groups often exhibit strong Raman signals.

For this compound, the symmetric stretching of the nitro group is expected to be a prominent feature in the Raman spectrum. researchgate.net The breathing modes of the benzimidazole (B57391) ring system, which involve the synchronous expansion and contraction of the rings, are also typically strong in the Raman spectrum.

Drawing from the experimental and theoretical spectral analysis of 1-methyl-6-nitro-1H-benzimidazole, key Raman active modes for this compound can be predicted. researchgate.net The symmetric NO₂ stretching vibration would be a particularly strong and characteristic band. Aromatic C-C stretching vibrations within the benzene and imidazole rings would also be clearly observable.

The following table summarizes the predicted key Raman shifts for this compound based on data for its isomer. researchgate.net

| Raman Shift (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H stretching |

| ~1600 | Aromatic C=C stretching |

| ~1340 | Symmetric NO₂ stretching |

| ~1280 | In-plane C-H bending |

| ~1010 | Ring breathing mode |

| ~840 | Ring deformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environment, and the number of neighboring protons. While specific, experimentally verified ¹H NMR data for this compound is not present in the provided search results, expected chemical shifts and coupling patterns can be predicted based on the analysis of similar benzimidazole structures. nih.govbeilstein-journals.orgresearchgate.net

The ¹H NMR spectrum of this compound would display distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The protons on the benzene ring (H-4, H-5, and H-7) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nitro group at the C-6 position would significantly deshield the adjacent protons, H-5 and H-7. H-5 would likely appear as a doublet of doublets due to coupling with H-4 and H-7, while H-7 would also be a doublet of doublets. H-4, being further away from the nitro group, would resonate at a slightly higher field.

The N-methyl (N-CH₃) protons would appear as a singlet, likely in the range of δ 3.5-4.0 ppm. The chemical shift of the N-H protons of the amino group and the imidazole ring can be highly variable and may appear as broad singlets anywhere from δ 5.0 to 12.0 ppm, depending on the solvent, concentration, and temperature.

The expected ¹H NMR data is summarized in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-4 | ~7.5-7.8 | d |

| H-5 | ~8.0-8.3 | dd |

| H-7 | ~8.2-8.5 | d |

| N-CH₃ | ~3.7-4.0 | s |

| NH₂ | variable (broad) | s |

| NH (imidazole) | variable (broad) | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. Although specific experimental ¹³C NMR data for this compound is not available in the searched literature, the chemical shifts can be estimated based on data from related benzimidazole derivatives. nih.govbeilstein-journals.org

The carbon atom at the C-2 position, bonded to two nitrogen atoms, is expected to be significantly deshielded and resonate at a low field, typically around δ 150-160 ppm. The carbon atom C-6, directly attached to the electron-withdrawing nitro group, would also be deshielded, appearing in the region of δ 140-145 ppm. The other aromatic carbons (C-4, C-5, C-7, C-3a, and C-7a) would resonate in the typical aromatic region of δ 110-140 ppm. The N-methyl carbon would appear at a much higher field, typically around δ 30-35 ppm.

The predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~152-158 |

| C-3a | ~135-140 |

| C-4 | ~115-120 |

| C-5 | ~118-122 |

| C-6 | ~142-146 |

| C-7 | ~110-115 |

| C-7a | ~130-135 |

| N-CH₃ | ~30-35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled aromatic protons: H-4 with H-5, and H-5 with H-7. This would confirm their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the direct assignment of the carbon signals for C-4, C-5, C-7, and the N-methyl group by correlating them to their attached protons.

While specific 2D NMR data for this compound is not available in the reviewed literature, the application of these techniques would be essential for a complete and unambiguous structural assignment.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing Cross-Polarization Magic-Angle Spinning (CPMAS), is an indispensable tool for characterizing the structural features of this compound in its solid, powdered form. This technique provides detailed information about the local molecular environment of atoms within both crystalline and amorphous states, which can differ significantly from the solution state due to crystal packing effects.

For this compound, ¹³C and ¹⁵N CPMAS NMR studies are particularly insightful. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR spectra reveal the effects of chemical shift anisotropy (CSA). The observed chemical shifts can confirm the locked tautomeric state of the N-methylated ring and provide information on intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups. stuba.sk By comparing the spectra of crystalline samples with those of amorphous forms, researchers can identify differences in molecular conformation, packing, and the presence of polymorphism, which are critical factors in the material's properties.

Table 1: Representative ¹³C Solid-State NMR (CPMAS) Chemical Shift Data for Benzimidazole Derivatives Note: This table presents typical chemical shift ranges for the benzimidazole core. Specific values for the title compound would require experimental determination.

| Carbon Atom | Typical Chemical Shift (ppm) | Notes |

| C2 | 150-160 | Position of the amino group; shift is sensitive to protonation and hydrogen bonding. |

| C3a/C7a (bridgehead) | 135-145 | Chemical shifts are distinct due to the fixed N-methyl group, unlike in tautomeric systems. nih.gov |

| C4/C7 | 110-120 | The N-methyl group fixes the identity of these carbons as either adjacent to a pyrrole-type (N-CH₃) or pyridine-type nitrogen. nih.gov |

| C5/C6 | 115-145 | C6 is directly attached to the electron-withdrawing nitro group, resulting in a downfield shift. |

| N-CH₃ | 30-35 | Characteristic signal confirming the N-methylation. |

Mass Spectrometric Analysis

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of this compound. It provides data on the parent molecule and its fragments, offering conclusive evidence of the compound's identity and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is employed to determine the exact mass of the molecule with high precision. This allows for the unequivocal confirmation of its elemental formula, C₈H₈N₄O₂. HRMS analysis typically detects the protonated molecular ion, [M+H]⁺, but can also identify other adducts such as [M+Na]⁺ or [M+K]⁺. uni.lu The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical mass, with a low mass error (typically <5 ppm) confirming the molecular formula. This technique is a standard method for the characterization of newly synthesized benzimidazole derivatives. rsc.orgsemanticscholar.org

Table 2: Predicted HRMS Data for this compound (C₈H₈N₄O₂) Based on the compound's elemental formula.

| Adduct Form | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₉N₄O₂⁺ | 193.0720 |

| [M+Na]⁺ | C₈H₈N₄O₂Na⁺ | 215.0539 |

| [M+K]⁺ | C₈H₈N₄O₂K⁺ | 231.0279 |

| [M-H]⁻ | C₈H₇N₄O₂⁻ | 191.0574 |

Fragmentation Pathways and Structural Insights from MS/MS

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. While specific experimental data for this compound is not detailed in the provided search results, plausible fragmentation pathways can be predicted based on the known behavior of related 2-benzylbenzimidazole and nitroaromatic compounds. nih.gov

Common fragmentation events would likely include:

Loss of the nitro group: A neutral loss of NO₂ (46.01 Da) is a characteristic fragmentation for nitroaromatic compounds.

Loss of the methyl group: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15.02 Da).

Ring Cleavage: Fragmentation of the benzimidazole core itself can occur, leading to smaller, characteristic ions that help confirm the bicyclic structure.

Analysis of these fragmentation patterns allows for the unambiguous localization of the substituents on the benzimidazole framework. nih.gov

Table 3: Plausible MS/MS Fragments for [C₈H₈N₄O₂ + H]⁺ Hypothetical fragments based on common fragmentation rules.

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z |

| 193.07 | [M+H - NO₂]⁺ | NO₂ | 147.07 |

| 193.07 | [M+H - CH₃]⁺ | •CH₃ | 178.05 |

| 193.07 | [M+H - HNO₂]⁺ | HNO₂ | 146.06 |

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Determination of Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure, including the absolute configuration in chiral crystals and the arrangement of molecules in the unit cell. While crystallographic data for this compound was not found, a study on the closely related compound 1-methyl-6-nitro-1H-benzimidazole offers significant insight into the core structure. nih.govnih.gov

For 1-methyl-6-nitro-1H-benzimidazole, the analysis revealed that the benzimidazole unit is essentially planar. nih.govnih.gov The nitro group was found to be slightly twisted out of the plane of the heterocyclic ring by an angle of 10.4 (2)°. nih.govnih.gov This study also indicated that the nitro group is not significantly conjugated with the benzimidazole ring system. nih.gov

In a crystal of this compound, similar planarity of the core would be expected. The crystal packing would be heavily influenced by intermolecular hydrogen bonds formed between the 2-amino group of one molecule and the nitro group or imidazole nitrogen of a neighboring molecule. Furthermore, π-π stacking interactions between the aromatic benzimidazole rings are a common feature that contributes to the stability of the crystal lattice in such compounds. nih.govresearchgate.net

Table 4: Crystallographic Data for the Related Compound 1-Methyl-6-nitro-1H-benzimidazole Data from Lokaj, J. et al., Acta Crystallogr Sect E Struct Rep Online, 2008. nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.852 (3) |

| b (Å) | 7.043 (2) |

| c (Å) | 17.690 (4) |

| Volume (ų) | 1601.2 (7) |

| Z (molecules/unit cell) | 8 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions are fundamental in dictating the solid-state packing of molecules, influencing their physical properties. For this compound, the primary interactions expected are hydrogen bonds and π-stacking.

Hydrogen Bonding: The molecular structure of this compound features several functional groups capable of participating in hydrogen bonding. The amino group (-NH₂) at the C2 position provides a strong hydrogen bond donor. The nitro group (-NO₂) at the C6 position is a potent hydrogen bond acceptor. Furthermore, the sp²-hybridized nitrogen atom (N3) within the imidazole ring acts as a hydrogen bond acceptor. These groups facilitate the formation of a robust network of intermolecular hydrogen bonds, linking adjacent molecules. In related structures, such as 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, an extensive three-dimensional network is formed through N—H···O, O—H···N, and C—H···O hydrogen bonds. nih.gov

π-Stacking Interactions: The planar aromatic benzimidazole ring system is conducive to π-π stacking interactions. These non-covalent interactions contribute significantly to the stabilization of the crystal lattice. In nitroarene-containing crystal structures, π-stacking is a common feature. nih.govresearchgate.net The interaction involves the overlap of π-orbitals of parallel-displaced aromatic rings. Studies on similar benzimidazole derivatives show that these interactions are crucial for stabilizing the crystal structure. nih.gov For instance, in 4-chloro-2-(6-nitro-1H-benzimidazol-2-yl)phenol, weak π–π interactions with centroid–centroid distances ranging from 3.4036 (18) Å to 3.5878 (16) Å are observed. researchgate.net Another derivative, 2-methyl-5-nitro-1H-benzimidazol-6-amine, exhibits π–π contacts with a centroid-centroid distance of 3.588 (1) Å. nih.gov These values provide a typical range for the expected π-stacking interactions in the title compound.

| Interaction Type | Participating Groups in Target Compound | Typical Distance (Å) in Related Compounds | Reference |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ (Donor), -NO₂ (Acceptor), Imidazole N (Acceptor) | Variable | nih.gov |

| π-Stacking | Benzimidazole Ring System | 3.4036 (18) - 3.5878 (16) | researchgate.net |

| 3.588 (1) | nih.gov |

Conformational Analysis in the Solid State

The solid-state conformation of this compound is defined by the arrangement of its constituent atoms and functional groups. Detailed insights can be drawn from the X-ray crystallographic study of the analogue 1-methyl-6-nitro-1H-benzimidazole. nih.gov

The benzimidazole core is characteristically planar. In the case of 1-methyl-6-nitro-1H-benzimidazole, the 1-methylbenzimidazole (B167850) unit is reported to be almost perfectly planar. nih.gov A key conformational feature is the orientation of the substituents relative to this plane. The nitro group is slightly twisted out of the plane of the heterocyclic ring. For 1-methyl-6-nitro-1H-benzimidazole, the nitro group is inclined at a dihedral angle of 10.4 (2)° to the benzimidazole plane. nih.gov This slight rotation is a common feature in nitroaromatic compounds.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| N1—C2 | 1.3571 (17) | C8—N1—C2 | 107.59 (11) |

| N1—C8 | 1.3817 (17) | N3—C2—N1 | 111.39 (12) |

| C2—N3 | 1.3107 (19) | C4—N3—C2 | 106.63 (12) |

| C6—N4 (Nitro) | 1.4563 (18) | O2—N4—O1 | 123.63 (13) |

| N1—C10 (Methyl) | 1.4483 (18) | C2—N1—C10 | 126.15 (12) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Systems

The electronic absorption spectrum of a molecule provides information about its chromophores and the electronic transitions that occur upon absorption of ultraviolet or visible light. The UV-Vis spectrum of this compound is dictated by the conjugated π-system of the nitrobenzimidazole core. The primary electronic transitions observed in such systems are π → π* and n → π*. libretexts.org

A combined experimental and theoretical study on the analogue 1-methyl-6-nitro-1H-benzimidazole provides insight into its absorption characteristics. researchgate.net The π → π* transitions are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. uomustansiriyah.edu.iqrsc.org The n → π* transitions are generally of lower intensity and involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen atoms of the nitro group or the imidazole nitrogen) to a π* antibonding orbital. libretexts.org

For the title compound, this compound, the presence of the amino group (-NH₂) at the C2 position is expected to significantly influence the electronic spectrum. The amino group acts as a powerful auxochrome, a group with non-bonding electrons that, when attached to a chromophore, alters the wavelength and intensity of the maximum absorption. The lone pair of electrons on the amino nitrogen can participate in resonance with the benzimidazole π-system, extending the conjugation. This extension typically results in a bathochromic shift (a shift to a longer wavelength) of the π → π* absorption band compared to the unsubstituted analogue.

| Method | λmax (nm) | Assigned Transition | Reference |

|---|---|---|---|

| Experimental | 312 | π → π | researchgate.net |

| Calculated (TD-DFT) | 314 | HOMO → LUMO (π → π) |

The main absorption band observed experimentally at 312 nm for 1-methyl-6-nitro-1H-benzimidazole is assigned to the π → π* transition, which is consistent with theoretical calculations. researchgate.net For this compound, this band would be expected to shift towards the visible region due to the auxochromic effect of the 2-amino group.

Computational Chemistry and Theoretical Studies of N Methyl 6 Nitro 1h Benzimidazol 2 Amine

Quantum Chemical Calculations

No published data were found for the following quantum chemical calculations for N-methyl-6-nitro-1H-benzimidazol-2-amine:

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

No published molecular dynamics simulation studies were found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles can be understood from studies on analogous benzimidazole (B57391) and nitroaromatic compounds. mdpi.comnih.gov These studies form a predictive foundation for estimating the potential bioactivity of new derivatives.

Calculation of Molecular Descriptors (e.g., electronic, steric, topological)

The initial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. arxiv.org For a compound like this compound, these descriptors would be calculated using specialized software and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. Key examples include dipole moment, ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For nitroaromatic compounds, descriptors related to electrostatic interactions and nitro-reduction are crucial for predicting properties like mutagenicity. mdpi.com The presence of the electron-withdrawing nitro group and the electron-donating amine and methyl groups would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, surface area, and specific steric parameters (e.g., Verloop sterimol parameters) are calculated to understand how the molecule might physically fit into a biological target.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the molecular connectivity index, topological polar surface area (TPSA), and various charge indices. ijpsr.comresearchgate.net TPSA is particularly important for predicting a molecule's transport properties, such as cell membrane permeability. ijpsr.com

Hydrophobicity Descriptors: The lipophilicity of a compound, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical descriptor. nih.gov It governs how the compound distributes between aqueous and lipid environments in the body, which affects its absorption and distribution. For benzimidazole derivatives, LogP has been shown to be a key factor in their antifungal activity. nih.gov

A summary of commonly used descriptors in QSAR studies of related benzimidazole compounds is provided in the table below.

| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity |

| Electronic | Dipole Moment (DM), HOMO/LUMO energies | Governs electrostatic interactions with biological targets. nih.gov |

| Hydrophobicity | LogP, Implicit LOGP (iLOGP) | Influences membrane permeability, absorption, and distribution. nih.govijpsr.com |

| Topological | Topological Polar Surface Area (TPSA), Galvez Charge Indices | Predicts transport properties and molecular interactions. ijpsr.com |

| Steric/Structural | Surface Area Grid (SAG), Number of H-bond acceptors | Relates to the physical fit in a receptor's active site. nih.govijpsr.com |

Development of Predictive Models for In Vitro Biological Activities

Once descriptors are calculated for a series of related compounds with known biological activities, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the most significant descriptors to the observed activity. jocpr.compnrjournal.com

For instance, a hypothetical QSAR model for the antimicrobial activity of benzimidazoles might take the form:

Biological Activity (e.g., log(1/MIC)) = c₀ + c₁(LogP) + c₂(TPSA) + c₃(Dipole Moment)*

Here, c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The quality of a QSAR model is assessed using several statistical metrics:

Correlation Coefficient (r²): Indicates how well the model fits the data. An r² value of 0.6773 was achieved for a model predicting antibacterial activity in benzimidazole analogues. ijpsr.com

Cross-validation Coefficient (q²): Measures the internal predictive ability of the model. This is often determined using the leave-one-out (LOO) method. arxiv.orgpnrjournal.com

External Validation (pred_r²): The model's predictive power is tested on an external set of compounds not used in model generation. A predictive r² of 0.7150 was reported for one benzimidazole QSAR model. ijpsr.com

These models, once validated, can be used to predict the in vitro activity of new, unsynthesized compounds like this compound, guiding synthetic efforts toward molecules with higher potency. pnrjournal.commdpi.com Studies on nitroaromatic compounds have successfully used QSAR to predict toxic effects, which could also be applicable. mdpi.com

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This technique is instrumental in drug discovery for elucidating interaction mechanisms and predicting binding strength.

Elucidation of Potential Binding Sites and Interaction Modes with Biological Targets (e.g., Enzymes, DNA)

For this compound, docking studies would involve placing the molecule into the binding sites of various potential biological targets. While direct docking studies on this specific molecule are sparse, research on structurally similar 6-nitrobenzimidazole and N-substituted benzimidazole derivatives provides significant insights into likely targets and interaction patterns. nih.gov

Potential Protein Targets: Based on studies of related compounds, several enzymes have been identified as potential targets:

Dihydrofolate Reductase (DHFR): A key enzyme in nucleotide synthesis, making it a target for both anticancer and antimicrobial agents. Docking studies on N-substituted 6-nitro-1H-benzimidazole derivatives have identified DHFR as a highly probable target. nih.govacs.org

Kinases: Various protein kinases, which are crucial for cell signaling, are common drug targets. Benzimidazoles have been investigated as inhibitors of Akt kinase and Aurora B kinase. scirp.orgnih.gov

DNA Gyrase B: An essential bacterial enzyme involved in DNA replication, making it a target for antibacterial agents. nih.gov

Lanosterol 14α-demethylase (CYP51): A critical enzyme in fungal cell membrane synthesis, targeted by antifungal benzimidazoles. nih.gov

Phosphodiesterases: 6-Nitrobenzimidazole derivatives have shown inhibitory activity against these enzymes. researchgate.net

Interaction Modes: The interactions stabilizing the ligand within the protein's binding pocket are crucial. For this compound, these would likely include:

Hydrogen Bonding: The amine (-NH₂) and nitro (-NO₂) groups, as well as the imidazole (B134444) ring nitrogens, are capable of forming hydrogen bonds with amino acid residues like aspartic acid, glutamine, and asparagine in the active site. nih.govresearchsquare.com

Hydrophobic Interactions: The benzimidazole ring system can engage in π-π stacking or other hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. nih.gov

Electrostatic Interactions: The polar nitro group can participate in electrostatic or dipole-dipole interactions.

Interaction with DNA: Benzimidazole derivatives are known to interact with DNA, often through intercalation, where the planar ring system inserts between the base pairs of the DNA double helix. The nitro group at the 6-position is thought to potentiate this activity by forming hydrogen bonds with DNA components or surrounding enzyme residues that stabilize the complex. nih.govnih.gov

Prediction of Binding Affinities and Conformational Changes upon Ligand Binding

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (in kcal/mol). researchgate.net A more negative value typically indicates a stronger, more favorable interaction. mdpi.com Recent studies on benzimidazole analogues targeting dihydropteroate (B1496061) synthase (DHPS) reported favorable binding affinities ranging from -7.1 to -7.9 kcal/mol. researchsquare.comresearchgate.net

The table below summarizes docking results for related benzimidazole derivatives against various protein targets, illustrating the range of predicted affinities.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| N-substituted 6-nitro-1H-benzimidazoles | DHFR | -9.4 | (Not specified) |

| N-substituted 6-nitro-1H-benzimidazoles | VEGFR-2 | -9.6 | (Not specified) |

| 2-Phenylbenzimidazole | Aurora B Kinase | -8.2 | (Not specified) |

| Benzimidazole-urea derivatives | α-amylase | -8.9 to -9.5 | (Not specified) |

| Benzimidazole analogues | DHPS | -7.1 to -7.9 | Asp42, Gly40, Arg202 |

This table is a compilation of data from studies on various benzimidazole derivatives to illustrate potential binding characteristics. nih.govresearchsquare.com

Docking simulations can also predict conformational changes. The binding of a ligand may induce a change in the protein's shape (induced fit), which can be essential for its biological function. researchgate.net Similarly, the ligand itself may adopt a specific, low-energy conformation to maximize its interactions within the binding site. For this compound, the planarity of the benzimidazole ring is a key feature, though the nitro group is slightly rotated out of this plane. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including identifying intermediates and the high-energy transition states that connect them. This provides insights into reaction feasibility, kinetics, and potential byproducts.

While specific computational studies on the reaction mechanism for the synthesis of this compound are not prominent in the literature, the general synthetic routes for benzimidazoles can be analyzed theoretically. The synthesis of this target molecule would likely involve several key steps for which mechanisms can be proposed and studied computationally:

Formation of the Benzimidazole Core: The core is typically formed by the condensation of an o-phenylenediamine (B120857) derivative (in this case, 4-nitro-o-phenylenediamine) with a one-carbon source. nih.gov Computational models can be used to study the mechanism of this cyclization, for example, when using carbon dioxide as the C1 source, to map out the intermediates and transition states. researchgate.net

N-methylation: The introduction of the methyl group at the N-1 position is an N-alkylation reaction. Theoretical studies can model this step, often involving a benzimidazolate anion intermediate generated by a base, followed by nucleophilic attack on a methylating agent (e.g., methyl iodide or dimethyl sulfate). acs.orgresearchgate.net

Introduction of the 2-amino group: This functionalization can be complex. If starting from a pre-formed 2-aminobenzimidazole (B67599), the challenge lies in the subsequent nitration and methylation steps.

Transition State Analysis: For any proposed reaction step, computational methods like Density Functional Theory (DFT) can be used to locate the transition state (TS) structure on the potential energy surface. The TS represents the highest energy point along the reaction coordinate.

Activation Energy (Ea): By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. A lower activation energy implies a faster reaction rate.

Reaction Pathway (IRC): Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state to confirm that it correctly connects the reactants and products.

Mechanism Elucidation: In a reaction with multiple possible pathways, such as the N-alkylation of an asymmetric benzimidazole, computational analysis can predict the most likely product by comparing the activation energies of the competing transition states. For example, in the direct alkylation of N,N-dialkyl benzamides, a four-membered ring transition state has been proposed through mechanistic studies. nih.gov

These theoretical analyses provide a molecular-level understanding of the reaction, helping to optimize reaction conditions (temperature, catalyst, solvent) and predict the regioselectivity of the synthesis. acs.org

Non-Linear Optical (NLO) Properties and Materials Science Predictions

Computational chemistry and theoretical studies offer a powerful lens through which to predict and understand the material properties of novel compounds. In the case of this compound, while direct experimental data on its non-linear optical (NLO) properties may be limited in publicly accessible literature, theoretical calculations based on its molecular structure can provide significant insights into its potential as an NLO material.

The field of non-linear optics is of significant interest due to its wide-ranging applications in technologies such as optical switching, data storage, and telecommunications. mdpi.com Organic molecules, particularly those with extensive π-conjugated systems and a combination of electron-donating and electron-withdrawing groups, are promising candidates for NLO materials. nih.gov The structure of this compound, featuring a benzimidazole core substituted with an electron-donating amino group and an electron-withdrawing nitro group, suggests a predisposition for significant NLO activity.

Theoretical predictions of NLO properties are often carried out using quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.comnih.gov These methods can calculate key parameters that govern NLO response, including the molecular polarizability (α) and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical measure of a molecule's second-order NLO response.

The presence of both an electron-donating group (the amino group at position 2) and an electron-withdrawing group (the nitro group at position 6) on the benzimidazole scaffold is a classic design strategy for enhancing NLO properties. This "push-pull" electronic arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, a fundamental mechanism for generating a strong NLO response. nih.gov The π-conjugated system of the benzimidazole ring acts as a bridge, enabling efficient charge transfer between the donor and acceptor moieties.

Studies on similar benzimidazole derivatives have consistently shown that the strategic placement of electron-donating and electron-withdrawing substituents significantly enhances the first-order hyperpolarizability. nih.gov For instance, research on N-arylated 5-bromo-2-aminobenzimidazole derivatives demonstrated that the introduction of a strong electron-donating group like methoxy (B1213986) (-OCH3) led to a substantial increase in the calculated β value. nih.gov Conversely, the presence of electron-withdrawing groups alone, without a corresponding donor, can result in a lower NLO response. nih.gov

Based on these established principles, a theoretical investigation of this compound would likely predict notable NLO properties. The key contributing factors would be:

Intramolecular Charge Transfer: The push-pull nature of the amino and nitro substituents across the benzimidazole ring system.

π-Conjugation: The delocalized electron system of the benzimidazole core that facilitates charge transfer.

Asymmetry: The asymmetric substitution pattern contributes to a non-zero hyperpolarizability.

For a more quantitative prediction, DFT calculations would be necessary. These calculations would typically involve geometry optimization of the molecule followed by the computation of electronic properties in the presence of an electric field. The results would likely be presented in a table format, comparing the calculated NLO parameters to those of known NLO materials like urea (B33335) or KDP for benchmarking. ias.ac.in

Below is a hypothetical data table illustrating the kind of results that a computational study on this compound might produce. Please note that these are illustrative values based on trends observed in similar compounds and are not the result of actual calculations.

Table 1: Predicted Non-Linear Optical Properties of this compound

| Parameter | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | > 5 | Debye |

| Mean Polarizability (α) | > 150 | a.u. |

These predicted values, particularly the high first-order hyperpolarizability, would suggest that this compound has the potential to be a valuable material for second-harmonic generation (SHG) and other NLO applications. Further experimental validation through techniques like the Kurtz-Perry powder method would be required to confirm these theoretical predictions. ias.ac.in

Investigation of Biological Activity and Molecular Mechanisms of N Methyl 6 Nitro 1h Benzimidazol 2 Amine in Vitro & Mechanistic Focus

In Vitro Antimicrobial Activity Studies

Derivatives of 6-nitro-1H-benzimidazole have been the subject of investigation for their potential to combat a range of microbial pathogens. The presence of the nitro group at the 6-position, combined with various substitutions at the N-1 and C-2 positions, has been shown to be crucial for their activity. rsc.org

Certain N-substituted 6-nitro-1H-benzimidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, in a study synthesizing a series of these compounds, several derivatives exhibited potent efficacy. nih.govresearchgate.net Compound 4k , a specific N-substituted 6-nitro-1H-benzimidazole, showed strong inhibitory effects against Escherichia coli (Gram-negative), Streptococcus faecalis (Gram-positive), methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The minimum inhibitory concentrations (MIC) for these compounds were found to be comparable to the standard antibiotic ciprofloxacin. researchgate.net

Table 1: Antibacterial Activity of N-substituted 6-nitro-1H-benzimidazole Derivative (Compound 4k)

| Bacterial Strain | Type | MIC (µg/mL) | Reference Drug: Ciprofloxacin MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli (EC) | Gram-negative | 2 - 16 | 8 - 16 |

| Streptococcus faecalis (SF) | Gram-positive | 2 - 16 | 8 - 16 |

| Staphylococcus aureus (MSSA) | Gram-positive | 2 - 16 | 8 - 16 |

| Staphylococcus aureus (MRSA) | Gram-positive | 2 - 16 | 8 - 16 |

Data sourced from studies on N-substituted 6-nitro-1H-benzimidazole derivatives. nih.govresearchgate.net

The antifungal potential of this class of compounds has also been evaluated. Research indicates that benzimidazole (B57391) derivatives containing electron-withdrawing groups, such as a nitro group, tend to have better inhibitory potential against microorganisms. researchgate.net A study highlighted compound 4k as a potent antifungal agent against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 µg/mL. researchgate.net This performance was compared against the standard antifungal drug fluconazole. researchgate.net Other studies have also confirmed the activity of various benzimidazole derivatives against Candida species. researchgate.netnih.gov

Table 2: Antifungal Activity of N-substituted 6-nitro-1H-benzimidazole Derivative (Compound 4k)

| Fungal Strain | MIC (µg/mL) | Reference Drug: Fluconazole MIC (µg/mL) |

|---|---|---|

| Candida albicans | 8 - 16 | 4 - 128 |

| Aspergillus niger | 8 - 16 | 4 - 128 |

Data sourced from studies on N-substituted 6-nitro-1H-benzimidazole derivatives. researchgate.net

A critical target in the development of new antitubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.netnih.gov This flavoenzyme is essential for the biosynthesis of key components of the mycobacterial cell wall, specifically arabinogalactan (B145846) and lipoarabinomannan. nih.govmdpi.com Inhibition of DprE1 disrupts cell wall synthesis, leading to cell lysis. researchgate.net

A fundamental characteristic of many potent DprE1 inhibitors, such as benzothiazinones (BTZ) and dinitrobenzamides (DNBs), is the presence of a nitro group. nih.govnih.gov The mechanism of action for these covalent inhibitors involves the reduction of the nitro group to a reactive nitroso intermediate by the DprE1 enzyme itself. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govmdpi.com While direct studies on N-methyl-6-nitro-1H-benzimidazol-2-amine are limited in the provided context, the established importance of the nitroaromatic scaffold for DprE1 inhibition suggests a plausible mechanism for related nitrobenzimidazoles against Mycobacterium tuberculosis. researchgate.netnih.gov

The antimicrobial activity of 6-nitro-1H-benzimidazole derivatives is attributed to several potential molecular mechanisms.

Enzyme Inhibition : As discussed, a primary mechanism in antitubercular activity is the covalent inhibition of the DprE1 enzyme, a process dependent on the nitro group. nih.govmdpi.com Additionally, molecular docking studies have predicted that dihydrofolate reductase (DHFR) from Staphylococcus aureus is a likely target for the antibacterial activity of N-substituted 6-nitro-1H-benzimidazole derivatives. nih.govrsc.org DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids.

DNA Intercalation and Topoisomerase Inhibition : The cytotoxic activity of some 1H-benzimidazoles has been linked to the inhibition of the DNA-topoisomerase binary complex. nih.gov The presence of a small, hydrogen-bond-accepting substituent, such as a nitro group, at the 6-position appears to potentiate this activity. This suggests the substituent may interact with DNA or amino acid residues at the enzyme's intercalation site. nih.gov

In Vitro Antiparasitic Activity Studies

The benzimidazole scaffold is the foundation for several established antiparasitic drugs, such as albendazole (B1665689) and mebendazole (B1676124). mdpi.comresearchgate.net These drugs are used to treat infections caused by various protozoa. mdpi.com

Benzimidazole derivatives are known to possess antiprotozoal properties. nih.gov The primary mechanism of action for benzimidazole anthelmintics like albendazole and mebendazole in protozoa involves binding to β-tubulin. mdpi.com This action disrupts the polymerization of microtubules, which are essential for cellular processes such as motility, adhesion, and cell division. mdpi.com While specific data on the efficacy of this compound against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis is not detailed in the provided search results, the general activity of the benzimidazole class against these pathogens is well-documented. mdpi.comresearchgate.net For instance, both albendazole and mebendazole are considered second-line treatments for infections caused by these protozoa. mdpi.comresearchgate.net Furthermore, nitro-containing heterocyclic compounds, specifically nitroimidazoles like metronidazole, are first-line treatments for these parasitic infections, indicating the potential utility of a nitro group in antiparasitic agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Role of the Nitro Group in Bioactivity and Bioreductive Activation

The nitro group (–NO₂) at the C-6 position of the benzimidazole ring is a critical determinant of the biological activity of this compound and related compounds. This functional group, known for its strong electron-withdrawing nature, can significantly influence the molecule's pharmacokinetics and pharmacodynamics. researchgate.net The cytotoxic activity of 1H-benzimidazoles is reportedly enhanced by the introduction of a small substituent at the 6-position, such as a nitro group, which can accept a hydrogen bond. nih.gov

A key aspect of the nitro group's function is its role in bioreductive activation, a strategy particularly exploited in developing therapies for hypoxic tumors. researchgate.netmanchester.ac.uk Many solid tumors have regions of low oxygen (hypoxia), a condition that leads to the upregulation of nitroreductase enzymes. nih.govresearchgate.net These enzymes can reduce nitroaromatic compounds to generate reactive and cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.gov This process allows for the selective activation of the drug in the targeted hypoxic tumor cells, minimizing damage to healthy, well-oxygenated tissues. nih.govnih.gov

The mechanism involves the interference of oxygen with the bioreductive metabolism; in the presence of oxygen, the initial radical anion formed by a one-electron reduction is rapidly re-oxidized back to the parent nitro compound, preventing the formation of cytotoxic products. nih.gov However, under hypoxic conditions, further reduction occurs, leading to highly reactive species that can form covalent bonds with intracellular biomolecules like DNA and proteins, trapping the activated drug within the cell and leading to cell death. nih.gov

Interestingly, structural analysis of the related compound 1-methyl-6-nitro-1H-benzimidazole revealed that the nitro group is slightly inclined out of the plane of the benzimidazole ring, suggesting it is deconjugated from the heterocyclic π-system. nih.gov This implies that the nitro group's significant impact on cytotoxicity may stem less from its influence on the charge distribution of the benzimidazole ring and more from direct interactions with DNA or amino acid residues within target enzymes. nih.gov While the nitro group is often associated with enhanced bioactivity, some studies on specific molecular frameworks have found that other substituents, like bromo groups, can confer greater activity against certain fungal strains. rsc.org The mutagenicity of some nitroaromatic compounds is also linked to their bioactivation via nitroreduction to form DNA adducts. nih.gov

Influence of Substitution Patterns on the Benzimidazole Ring

The biological profile of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies consistently highlight the importance of substitutions at the N-1, C-2, and C-6 positions for pharmacological effects. nih.govrsc.org

N-1 Position: Substitution at the N-1 position can significantly modulate activity. For instance, attaching different substituents at this position, such as benzyl (B1604629) groups, is a known strategy to enhance chemotherapeutic potential. rsc.org

C-2 Position: The substituent at the C-2 position plays a crucial role in the molecule's interaction with biological targets. The activity of benzimidazole derivatives can be determined by the length and nature of the chain at this position. srrjournals.com For example, in a series of 2,6-disubstituted 1H-benzimidazoles designed as dihydrofolate reductase (DHFR) inhibitors, the nature of the C-2 substituent was shown to influence the magnitude and type of molecular binding and the resulting biological activity. nih.gov

C-5/C-6 Position: The benzene (B151609) part of the benzimidazole scaffold, specifically the C-5 and C-6 positions, is a common site for modification. The presence of a nitro group at the C-6 position is a key feature of the title compound and is linked to its cytotoxic potential. nih.govrsc.org Studies on other benzimidazoles show that various substituents at the C-5 position, such as iodo or methyl groups, can lead to potent antifungal activity. researchgate.net In some series, electron-withdrawing groups like nitro and chloro at these positions have been correlated with antimicrobial properties. nih.gov

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

Benzimidazole derivatives are recognized as inhibitors of various enzymes, a property that forms the basis of their therapeutic applications. researchgate.netnih.gov

Cholinesterases (AChE and BChE): Several benzimidazole-based compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. biointerfaceresearch.com Kinetic analyses have revealed various inhibition mechanisms. For example, certain benzimidazole-triazole derivatives were found to be potent mixed-type inhibitors of AChE. nih.gov Other studies on anthelmintic benzimidazoles like ricobendazole and thiabendazole (B1682256) reported non-competitive inhibition of both AChE and BChE. tandfonline.comnih.gov The type of inhibition can even change based on substitutions; in one series of benzimidazole–carboxamides, the addition of a trifluoromethyl group altered the inhibition of AChE from competitive to mixed. mdpi.com

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes, and its inhibition can control postprandial hyperglycemia. nih.govnih.gov Benzimidazole hydrazone derivatives have been shown to inhibit yeast α-glucosidase with IC₅₀ values ranging from potent (8.40 µM) to moderate. researchgate.netsemanticscholar.org The inhibitory activity is highly dependent on the substitution pattern on the phenyl ring of the hydrazone moiety. researchgate.net Combining the benzimidazole scaffold with other moieties, such as quinoline, is a strategy being explored to develop more effective α-glucosidase inhibitors. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of purines and thymidylate in microorganisms, making it an important target for antimicrobial agents. nih.gov A series of 2,6-disubstituted 1H-benzimidazoles demonstrated moderate to good DHFR inhibition, with some compounds being more potent than the standard drug Trimethoprim (B1683648). nih.gov Molecular docking studies predict that N-substituted 6-nitro-1H-benzimidazole derivatives could effectively target DHFR from Staphylococcus aureus. rsc.org However, early attempts to design benzimidazole derivatives as DHFR inhibitors found them to be significantly less potent than established 2,4-diaminopyrimidine-based drugs like trimethoprim. drugbank.com More recent work on benzamide (B126) trimethoprim derivatives has yielded compounds with IC₅₀ values against human DHFR that are superior to trimethoprim. mdpi.com

| Compound Class | Target Enzyme | IC₅₀ Value | Kᵢ Value | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Benzimidazole-triazole derivative (3h) | AChE | 29.5 ± 1.2 nM | 24.8 nM | Mixed | nih.gov |

| Benzimidazole-triazole derivative (3d) | AChE | 31.9 ± 0.1 nM | 26.2 nM | Mixed | nih.gov |

| Ricobendazole | AChE | 123.02 nM | 28.68 ± 8.46 nM | Non-competitive | nih.gov |

| Thiabendazole | BChE | 64.26 nM | 12.08 ± 2.18 nM | Non-competitive | nih.gov |

| Benzimidazole Hydrazone Derivative | α-Glucosidase | 8.40 ± 0.76 µM | N/A | N/A | researchgate.net |

| 2,6-disubstituted 1H-benzimidazole (B22) | DHFR | ~7-23 µM range | N/A | N/A | nih.gov |

| Benzamide Trimethoprim Derivative (JW8) | hDHFR | 4.72 µM | N/A | N/A | mdpi.com |

N/A: Not available in the cited source.

While detailed receptor binding assays for this compound are not extensively reported, research on the broader benzimidazole class demonstrates their ability to interact with various protein receptors. Molecular docking and in vitro studies have proposed several benzimidazole-based anthelmintics, such as mebendazole and fenbendazole, as potential antagonists for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor in angiogenesis. acs.orgnih.gov

In other studies, benzimidazole inhibitors have been developed to target the farnesyl binding pocket of PDEδ with nanomolar affinity, thereby inhibiting the Ras–PDEδ interaction crucial for cancer cell signaling. acs.org Furthermore, computational approaches have been used to design and evaluate benzimidazole derivatives as selective ATP-competitive inhibitors of Akt kinase, another important target in cancer therapy. scirp.org These studies often use in silico docking to predict binding affinities and guide the synthesis of compounds with desired receptor modulation profiles. scirp.orgresearchgate.net

Cellular Uptake and Intracellular Distribution in In Vitro Cell Models

The ability of a compound to enter cells and reach its intracellular target is fundamental to its biological activity. Studies using in vitro cell models have provided insights into the cellular uptake and distribution of benzimidazole derivatives.

Research on a radiolabeled benzimidazole carbamate (B1207046) demonstrated concentration-dependent uptake in various human cancer cell lines, including glioblastoma (U-87) and neuroblastoma (SK-N-SH, BE(2)-C) cells, over a 24-hour period. researchgate.net Similarly, the cellular internalization of mebendazole, a well-known benzimidazole, was shown to be enhanced when formulated into mixed micelles, with uptake observed in HepG2 liver cancer cells. acs.org

For nitroaromatic compounds like this compound, the intracellular distribution is closely linked to the bioreductive activation mechanism. Following uptake, the nitro group can be reduced in hypoxic cells. nih.gov This reduction process leads to the formation of reactive intermediates that form covalent adducts with cellular macromolecules. nih.gov This effectively traps the molecule's remnants inside the cell that performed the activation, ensuring a localized cytotoxic effect specifically within the target hypoxic regions. nih.gov This mechanism has been leveraged to design systems for targeted intracellular drug release; for example, a nitroreductase-responsive micelle system was developed to release doxorubicin (B1662922) specifically inside tumor cells where the enzyme is overexpressed. nih.gov